2-Piperidineethanamine

Overview

Description

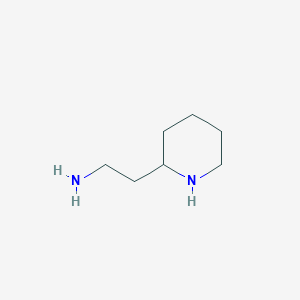

2-Piperidineethanamine (IUPAC name: 2-(piperidin-1-yl)ethanamine) is a secondary amine featuring a piperidine ring linked to an ethylamine group. Its molecular formula is C₇H₁₆N₂, with an average molecular mass of 128.219 g/mol and a monoisotopic mass of 128.131349 g/mol . It is also known by synonyms such as 1-(2-aminoethyl)piperidine and 2-piperidinoethylamine. The compound is available in salt forms, including its dihydrochloride derivative (CAS 15932-66-8), which has a purity of ≥95% and a molecular formula of C₇H₁₆N₂·2HCl .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Piperidineethanamine can be synthesized through several methods. One common approach involves the reaction of piperidine with ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-cyanopyridine. This process involves the reduction of the nitrile group to an amine group, yielding the desired product. The reaction is typically carried out under high pressure and temperature conditions using a suitable hydrogenation catalyst.

Chemical Reactions Analysis

Types of Reactions: 2-Piperidineethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert this compound to its corresponding secondary amine derivatives.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Anticancer Research

2-Piperidineethanamine has been investigated for its potential in cancer therapy. It acts as a precursor for the synthesis of various anticancer agents. For instance, it has been utilized in the development of small molecules that restore E-cadherin expression in colorectal carcinoma cells, thereby reducing invasiveness .

Table 1: Anticancer Applications of this compound

| Compound/Agent | Mechanism of Action | Reference |

|---|---|---|

| E-cadherin Restorers | Inhibits invasion in colorectal carcinoma | |

| 5-HT6 Antagonists | Modulates serotonin receptors | |

| N-mustards | Alkylating agents for cancer treatment |

Neurological Studies

The compound has shown promise as an inhibitor of botulinum neurotoxin serotype A light chain, indicating potential applications in neuropharmacology . Its ability to enhance the bioavailability of other drugs makes it a valuable candidate for co-administration with neuroprotective agents.

Enzyme Inhibition

Research indicates that this compound can inhibit various drug-metabolizing enzymes, such as cytochrome P450 and UDP-glucuronyltransferase. This inhibition can enhance the efficacy and bioavailability of co-administered drugs, making it a significant compound in pharmacokinetics .

Antimicrobial Activity

The compound has been explored for its antimicrobial properties against multiple pathogens, including those responsible for malaria and Ebola virus infections. Its derivatives have been synthesized to target these pathogens effectively .

Case Study 1: Cancer Treatment

In a study focusing on colorectal cancer, this compound derivatives were tested for their ability to enhance E-cadherin expression. The results demonstrated a significant reduction in cell invasion and metastasis, suggesting that these compounds could serve as effective therapeutic agents in cancer treatment .

Case Study 2: Neurotoxin Inhibition

A study investigating the inhibitory effects of this compound on botulinum neurotoxin highlighted its potential as a therapeutic agent against neurotoxic effects. The findings suggest that this compound could be developed into a treatment for conditions caused by neurotoxins .

Mechanism of Action

The mechanism of action of 2-Piperidineethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the central nervous system, influencing signal transduction pathways and altering physiological responses.

Comparison with Similar Compounds

Piperidine derivatives share a common heterocyclic backbone but differ in substituents, stereochemistry, and biological activity. Below is a comparative analysis of 2-piperidineethanamine and structurally related compounds:

Dimethyl[2-(Piperidin-2-Yl)Ethyl]Amine Dihydrochloride

- Molecular Formula : C₉H₂₂Cl₂N₂

- Molecular Mass : 229.189 g/mol

- Key Differences :

N-Ethyl-2-(1-Piperidinyl)Ethanamine Dihydrochloride

- Molecular Formula : C₉H₂₀N₂·2HCl

- Molecular Mass : 214.31 g/mol

2-[4-(Phenylmethyl)Piperidin-1-Yl]Ethanamine

- Molecular Formula : C₁₄H₂₂N₂

- Molecular Mass : 218.34 g/mol

- Key Differences :

2-(1-Methylpiperidin-4-Yl)Ethanamine

- Molecular Formula : C₈H₁₈N₂

- Molecular Mass : 142.24 g/mol

Substituted (2-Methoxyphenyl)Piperidines

Structural and Functional Analysis

Substituent Effects

- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., in N1-[2-(2-Piperidyl)Ethyl]-3,5-Di(Trifluoromethyl)Aniline) reduce basicity and improve metabolic stability .

- Hydrogen Bonding : The unsubstituted amine in this compound allows for stronger hydrogen bonding compared to dimethylated analogs, influencing receptor interactions .

Data Tables

Table 1. Comparative Molecular Properties

| Compound Name | Molecular Formula | Molecular Mass (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₇H₁₆N₂ | 128.219 | None |

| Dimethyl[2-(Piperidin-2-Yl)Ethyl]Amine Dihydrochloride | C₉H₂₂Cl₂N₂ | 229.189 | Dimethylamine, Chloride |

| 2-[4-(Phenylmethyl)Piperidin-1-Yl]Ethanamine | C₁₄H₂₂N₂ | 218.34 | Benzyl |

| 2-(1-Methylpiperidin-4-Yl)Ethanamine | C₈H₁₈N₂ | 142.24 | 4-Methylpiperidine |

Biological Activity

2-Piperidineethanamine, also known as 1-(2-aminoethyl)piperidine, is a compound that has garnered attention in various fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a piperidine ring with an ethylamine side chain. This structure is significant as it influences the compound's interaction with biological targets, enhancing its pharmacological effects. The basic amine group allows for interactions with various receptors and enzymes, making it a versatile scaffold in drug development.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated that derivatives of piperidine, including this compound, showed cytotoxic effects across multiple cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Table 1: Cytotoxic Effects of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Gastric Cancer (AGP01) | 16.81 | Induction of apoptosis via ROS accumulation |

| Prostate Cancer | ~30 | Apoptosis and cell cycle arrest | |

| Colon Cancer | Low micromolar | Proteasome inhibition |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. It has been shown to enhance cognitive function in animal models by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial permeability and activating caspases .

- ROS Generation : It promotes ROS accumulation, which is crucial for triggering cell death in cancer cells .

- Receptor Modulation : The basic amine group interacts with various receptors, influencing signaling pathways involved in cell proliferation and survival.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in gastric cancer models. The compound demonstrated selective cytotoxicity against aggressive cancer cell lines while sparing normal cells. The selectivity index was notably high, indicating a promising therapeutic window for clinical applications .

Case Study 2: Neuroprotection

In a preclinical model of neurodegeneration, treatment with this compound resulted in significant improvements in memory retention and cognitive function. The study highlighted its potential as a neuroprotective agent against oxidative stress-induced neuronal damage .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Piperidineethanamine with high purity?

- Methodology : Synthesis typically involves reductive amination of 2-pyridinecarboxaldehyde with ethylenediamine under hydrogenation conditions using catalysts like palladium on carbon. Purification is achieved via vacuum distillation or recrystallization in anhydrous ethanol. Confirm purity using HPLC (>98%) and NMR (e.g., δ 8.5 ppm for pyridyl protons, δ 2.8 ppm for amine protons) .

- Critical Step : Monitor reaction pH to avoid side products like N-alkylated derivatives. Use inert atmospheres to prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation. Handle in fume hoods with PPE (gloves, goggles) due to its irritant properties (H315, H319). Conduct stability assessments via periodic TLC or GC-MS to detect decomposition products like 2-pyridylethanol .

Q. What analytical techniques are optimal for characterizing this compound?

- Methodology :

- Structural Confirmation : Use H/C NMR (e.g., pyridyl C-N coupling at ~150 ppm in C NMR) and FT-IR (N-H stretch at ~3350 cm).

- Purity Assessment : Employ reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Cross-validate with elemental analysis (C, H, N ±0.3%) .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in this compound for sensitive assays?

- Methodology : Implement rigorous QC protocols:

- Quantify Peptide Content : Use amino acid analysis or UV spectrophotometry (ε = 6200 Mcm at 260 nm).

- Assay-Specific Adjustments : For cell-based studies, request TFA removal (<1%) via lyophilization and verify solubility in PBS using dynamic light scattering .

Q. What strategies resolve contradictory pharmacological data (e.g., receptor affinity) across studies?

- Methodology :

- Data Triangulation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).

- Control for Confounders : Standardize buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4) to minimize assay variability. Use FINER criteria to ensure hypotheses are feasible and novel .

Q. How to design experiments investigating this compound’s stability under physiological conditions?

- Methodology :

- Simulated Biological Media : Incubate compound in PBS (pH 7.4) or human serum at 37°C. Sample at intervals (0, 6, 24 hrs) and analyze via LC-MS/MS for degradation products.

- Kinetic Modeling : Calculate half-life () using first-order decay equations. Correlate with computational predictions (e.g., DFT for hydrolysis pathways) .

Q. What in vitro/in vivo models are suitable for studying this compound’s neuropharmacological effects?

- Methodology :

- In Vitro : Primary neuronal cultures or SH-SY5Y cells for receptor profiling (e.g., α2-adrenergic receptors via cAMP inhibition).

- In Vivo : Rodent models (e.g., tail-flick test for analgesic efficacy). Include positive/negative controls (e.g., clonidine and yohimbine) and dose-response curves (EC determination) .

Q. How to validate novel synthetic derivatives of this compound for improved bioavailability?

- Methodology :

- Derivatization : Introduce substituents (e.g., methyl groups) to the piperidine ring via Buchwald-Hartwig coupling.

- ADME Profiling : Assess logP (octanol/water partitioning), metabolic stability in liver microsomes, and Caco-2 permeability. Use QSAR models to prioritize candidates .

Q. Key Considerations for Experimental Design

Properties

IUPAC Name |

2-piperidin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVJVQXLBZUEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15932-66-8 | |

| Record name | NSC 143025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC143025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.